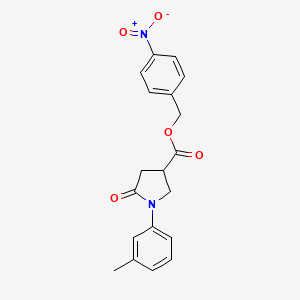![molecular formula C14H11IO2 B4192015 3-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192015.png)
3-[(2-iodobenzyl)oxy]benzaldehyde
Descripción general
Descripción
3-[(2-iodobenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a benzaldehyde derivative that has an iodobenzyl group attached to it. This compound has shown promising results in the field of medicinal chemistry, specifically in the development of new drugs.
Aplicaciones Científicas De Investigación
3-[(2-iodobenzyl)oxy]benzaldehyde has shown potential applications in various areas of scientific research. One of the major areas is medicinal chemistry, where it has been used as a starting material for the synthesis of new drugs. It has been reported to have anticancer, antiviral, and antibacterial activities. Moreover, it has also been used in the development of new imaging agents for the diagnosis of diseases.
Mecanismo De Acción
The mechanism of action of 3-[(2-iodobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2-iodobenzyl)oxy]benzaldehyde are still being studied. However, some studies have reported that the compound has cytotoxic effects on cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Moreover, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(2-iodobenzyl)oxy]benzaldehyde in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, which makes it a valuable tool for medicinal chemists. Moreover, it has shown promising results in various assays, which makes it a potential lead compound for the development of new drugs.
However, one of the limitations of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects on cells, which can limit its use in certain assays. Moreover, it is a relatively expensive compound, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research on 3-[(2-iodobenzyl)oxy]benzaldehyde. One of the major areas is the development of new drugs based on this compound. It has shown promising results in various assays, and its versatility makes it a potential lead compound for the development of new drugs.
Moreover, further studies are needed to understand the mechanism of action of this compound. This will help in the development of more effective drugs based on this compound. Additionally, the biochemical and physiological effects of this compound need to be studied further to determine its potential applications in other areas of research.
Conclusion
In conclusion, 3-[(2-iodobenzyl)oxy]benzaldehyde is a promising compound that has potential applications in various areas of scientific research. Its versatility makes it a valuable tool for medicinal chemists, and its cytotoxic effects on cancer cells make it a potential lead compound for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Propiedades
IUPAC Name |
3-[(2-iodophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLNURJLIJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Iodophenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4191934.png)
![4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191942.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide](/img/structure/B4191963.png)
![2-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4191966.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4191968.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4191981.png)


![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4192023.png)
